N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Description
1,3,4-Thiadiazole derivatives are a class of compounds that have been widely studied in medicinal chemistry . They are known for their broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents . For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo various chemical reactions due to their wide biological properties and chemical reactivities .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be analyzed using various methods, including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Mechanism of Action
Target of Action
N-methyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole class of compounds . Thiadiazole derivatives are known to interact strongly with biological targets due to their mesoionic character, which allows them to cross cellular membranes . .
Mode of Action
Thiadiazole derivatives, in general, are known to exert a broad spectrum of biological activities due to their ability to interact strongly with biological targets .
Biochemical Pathways
Thiadiazole derivatives have been reported to have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Thiadiazole derivatives have been reported to display anticancer activities in various in vitro and in vivo models .
Action Environment
The influence of the substituent on the compounds’ activity is depicted in the case of thiadiazole derivatives .
Future Directions
Properties
IUPAC Name |
N-methyl-4-phenylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-11-10(14)9-8(12-13-15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZDFTGTHXYIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=NS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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